Elevated Lipophilicity (LogP) Relative to Secondary Amide and Mono-Substituted Chloroacetamide Analogs
The target compound exhibits a calculated LogP of 2.51–2.72 (JChem/XLogP), which is 2.6–2.8 log units higher than 2-chloro-N-cyclopropylacetamide (LogP -0.111 to 0.50) and approximately 0.9 log units higher than 2-chloro-N-(4-methylcyclohexyl)acetamide (LogP 1.82) [1][2][3]. This substantial increase in lipophilicity arises from the combined N-cyclopropyl and N-(4-methylcyclohexyl) substitution, which eliminates the polar N–H moiety and extends the hydrocarbon surface area.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.51–2.72 (JChem/XLogP) |
| Comparator Or Baseline | 2-chloro-N-cyclopropylacetamide: LogP = -0.111 to 0.50; 2-chloro-N-(4-methylcyclohexyl)acetamide: LogP = 1.82 |
| Quantified Difference | ΔLogP = +2.6 to +2.8 vs. N-cyclopropyl analog; ΔLogP = +0.9 vs. N-(4-methylcyclohexyl) analog |
| Conditions | Calculated values from ChemBase (JChem) and vendor databases; experimental determination not reported |
Why This Matters
Higher LogP translates to increased membrane permeability and altered chromatographic retention, enabling use in lipophilic environments where simpler analogs fail.
- [1] ChemBase. 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide. CBID:257089. LogP: 2.506 (JChem), 2.715 (reported hydrophobicity). http://www.chembase.cn/molecule-257089.html (accessed 2026). View Source
- [2] ChemBase. 2-chloro-N-cyclopropylacetamide. Substance ID 505368. LogP: -0.111. http://www.chembase.cn/substance-505368.html (accessed 2026). View Source
- [3] ChemBase. 2-chloro-N-(4-methylcyclohexyl)acetamide. CBID:234046. LogP: 1.817. http://www.chembase.cn/molecule-234046.html (accessed 2026). View Source
